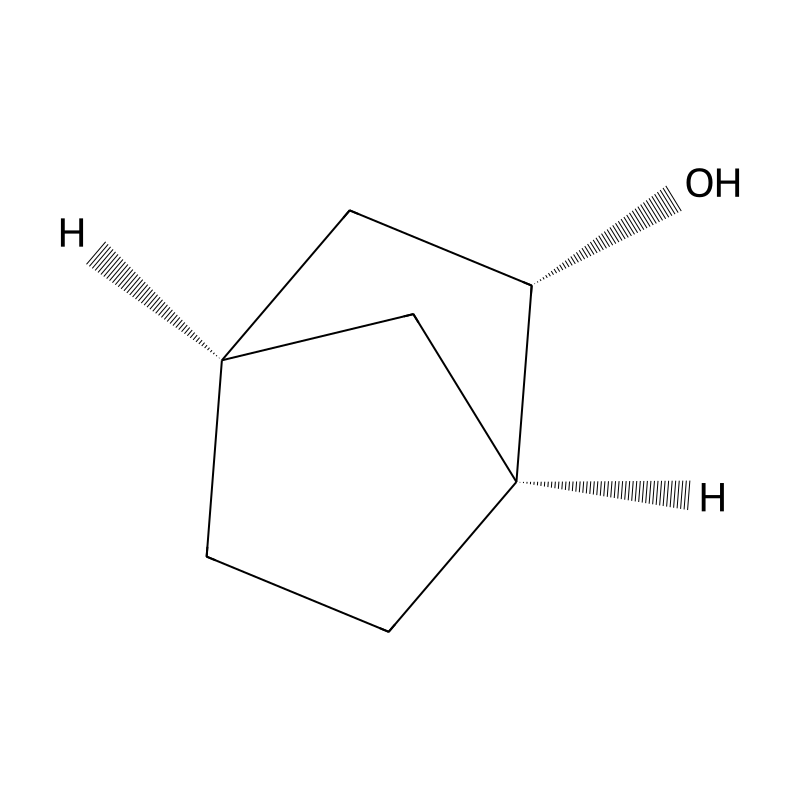

exo-Norborneol

Content Navigation

Researchers requiring exo-norborneol for ROMP monomers face rate discrepancies when using isomeric mixtures.

- Achieves 350× faster substitution than endo-isomer, ensuring rapid polymerization.

- 4× faster acetylation kinetics for efficient fragrance intermediate production.

- Specifically yields (-)-ketone enantiomers in borneol dehydrogenase biocatalysis.

Provided as ≥98% pure crystalline solid with full characterization, enabling immediate lab integration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

exo-Norborneol (CAS 497-37-0) is a bridged bicyclic secondary alcohol characterized by a melting point of 124–126 °C and a boiling point of 176–177 °C[REFS-1, REFS-2]. In industrial and laboratory procurement, it is primarily sourced as a stereochemically pure building block for the synthesis of chiral auxiliaries, functionalized cyclic ketones, and specialized monomers for ring-opening metathesis polymerization (ROMP). Its procurement value rests entirely on its specific exo-stereochemistry, which dictates downstream reactivity, steric interactions, and product distributions that cannot be replicated by its endo-isomer or generic isomeric mixtures.

Procuring a generic exo/endo-norborneol mixture or substituting with the endo-isomer fundamentally alters process kinetics and downstream product profiles. Because the exo-face of the norbornyl system is less sterically hindered and benefits from unique stereoelectronic stabilization during intermediate formation, exo-norborneol and its derivatives react at vastly different rates—often orders of magnitude faster in substitution reactions—compared to endo-norborneol [1]. Furthermore, in biocatalytic and asymmetric synthesis, the two isomers yield completely divergent enantiomeric products, meaning that substitution with the incorrect isomer or a crude mixture necessitates costly, low-yield downstream chiral resolution steps [2].

Melt Processing Advantage

exo-Norborneol exhibits a significantly lower melting point (124–126 °C) compared to its stereoisomer, endo-norborneol (149–154 °C) [REFS-1, REFS-2]. This ~25 °C differential allows for lower-temperature melt processing and facilitates solvent-free derivatization protocols with reduced energy input.

| Evidence Dimension | Melting Point |

| Target Compound Data | 124–126 °C |

| Comparator Or Baseline | endo-Norborneol (149–154 °C) |

| Quantified Difference | ~25 °C lower melting point |

| Conditions | Standard atmospheric pressure |

A lower melting point reduces energy requirements for melt-phase reactions and simplifies handling in bulk industrial formulations.

Substitution Kinetics Advantage

When converted to sulfonate leaving groups (e.g., brosylates or tosylates), exo-norbornyl derivatives solvolyze 350 times faster than their endo-counterparts due to stereoelectronic stabilization of the intermediate [1]. This massive kinetic advantage makes the exo-alcohol the mandatory starting material for high-throughput substitution pathways.

| Evidence Dimension | Relative Solvolysis Rate (Sulfonate Derivatives) |

| Target Compound Data | 350x relative rate |

| Comparator Or Baseline | endo-Norbornyl derivatives (1x relative rate) |

| Quantified Difference | 350-fold acceleration in reaction rate |

| Conditions | KOAc-buffered acetic acid |

Procuring the exo-isomer ensures rapid turnover in the synthesis of functionalized norbornanes, minimizing reactor time.

Esterification Rate Advantage

In gas-phase and solvent-free acetylation reactions, exo-norborneol reacts approximately 4 times faster than endo-norborneol [1]. This rate differential is driven by the reduced steric hindrance on the exo-face of the bicyclic framework, allowing for more efficient nucleophilic attack.

| Evidence Dimension | Relative Acetylation Rate |

| Target Compound Data | 4x relative rate |

| Comparator Or Baseline | endo-Norborneol (1x relative rate) |

| Quantified Difference | 400% faster acetylation |

| Conditions | Reaction with acetylated biacetyl |

Faster esterification kinetics translate directly to higher yields and shorter cycle times in the production of norbornyl esters.

Biocatalytic Stereodivergence

During enzymatic oxidation using plant borneol-type dehydrogenases, the stereochemistry of the starting alcohol dictates the enantiomer of the resulting ketone. Oxidation of racemic exo-norborneol preferentially yields the (-)-ketone derivative, whereas endo-norborneol yields the (+)-enantiomer[1].

| Evidence Dimension | Enantiomeric Product Preference |

| Target Compound Data | Yields (-)-ketone derivative |

| Comparator Or Baseline | endo-Norborneol (Yields (+)-ketone derivative) |

| Quantified Difference | Complete stereochemical divergence in oxidized product |

| Conditions | Dehydrogenase-catalyzed oxidation (E > 200) |

Selecting the correct stereoisomer is strictly required to access specific chiral downstream products without relying on complex post-reaction resolution.

Norbornyl Ester Synthesis

Leveraging the 4-fold faster acetylation kinetics of exo-norborneol compared to its endo-isomer, this compound is the optimal precursor for industrial esterification workflows producing fragrance and flavor intermediates [1].

Biocatalytic Flavor Production

In biocatalytic pathways utilizing borneol dehydrogenases, exo-norborneol is specifically required to selectively produce (-)-ketone enantiomers, ensuring strict stereochemical fidelity in fragrance formulations[2].

ROMP Monomer Synthesis

Because exo-norbornyl intermediates undergo substitution up to 350 times faster than endo-derivatives, exo-norborneol is the preferred starting block for synthesizing heavily functionalized norbornene monomers used in Ring-Opening Metathesis Polymerization (ROMP)[3].

References

- [1] Can. J. Chem. 1971, 49, 3395. 'An Approach to Stereochemical Analysis by Ion Cyclotron Resonance. Distinguishing exo- and endo-Norborneol'

- [2] ChemCatChem 2021, 13, 1–17. 'A Structural View on the Stereospecificity of Plant Borneol-Type Dehydrogenases'

- [3] J. Am. Chem. Soc. 2001, 123, 31, 7492–7503. 'The 2-Norbornyl Cation via the Fragmentations of exo- and endo-2-Norbornyloxychlorocarbenes'

XLogP3

UNII

Other CAS

497-37-0

Wikipedia

General Manufacturing Information

Explore Compound Types